molecular formula C10H15ClN2O B12056966 Epiboxidine hydrochloride

Epiboxidine hydrochloride

Cat. No.: B12056966
M. Wt: 214.69 g/mol
InChI Key: NSMIYECGCNTSSS-CTERPIQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epiboxidine hydrochloride is a chemical compound that acts as a potent and selective agonist at neural nicotinic acetylcholine receptors. It is a methylisoxazole analog of the alkaloid epibatidine, which is derived from the skin of certain frogs. This compound was developed as a less toxic alternative to epibatidine, which is known for its extremely potent analgesic properties but also for its high toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epiboxidine hydrochloride involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoxazole ring and the subsequent attachment of the azabicycloheptane moiety. The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Epiboxidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epiboxidine oxides, while reduction reactions may produce reduced forms of epiboxidine .

Scientific Research Applications

Epiboxidine hydrochloride is primarily used in scientific research due to its potent activity at nicotinic acetylcholine receptors. Its applications include:

Mechanism of Action

Epiboxidine hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α3β4 and α4β2 subtypes. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release and neuronal excitability. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of potency and reduced toxicity compared to epibatidine. While it is less potent than epibatidine, it offers a safer profile for research applications, making it a valuable tool in the study of nicotinic acetylcholine receptors .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7;/h4,7-9,11H,2-3,5H2,1H3;1H/t7-,8-,9+;/m0./s1

InChI Key

NSMIYECGCNTSSS-CTERPIQNSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3.Cl

Canonical SMILES

CC1=NOC(=C1)C2CC3CCC2N3.Cl

Origin of Product

United States

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